![molecular formula C15H11FN2O B7534022 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide](/img/structure/B7534022.png)
3-cyano-N-(5-fluoro-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(5-fluoro-2-methylphenyl)benzamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cells that produce antibodies.
作用机制
BTK is a key enzyme in the B cell receptor signaling pathway. Inhibition of BTK leads to the inhibition of B cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit B cell activation and proliferation, induce apoptosis, and inhibit tumor growth. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune diseases and inflammatory disorders. In addition, TAK-659 has demonstrated good pharmacokinetic properties and has been well tolerated in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib. However, one of the limitations of TAK-659 is its low solubility, which can make it difficult to formulate for oral administration. Another limitation is its short half-life, which may require frequent dosing.
未来方向
There are several future directions for the research and development of TAK-659. One direction is the evaluation of TAK-659 in clinical trials for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the optimization of the formulation and dosing of TAK-659 to improve its pharmacokinetic properties. In addition, the combination of TAK-659 with other targeted therapies or immunotherapies may enhance its efficacy and reduce the risk of resistance. Finally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in humans.
合成方法
The synthesis of 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide involves several steps. The first step is the reaction of 5-fluoro-2-methylaniline with ethyl cyanoacetate to form 5-fluoro-2-methyl-N-(2-oxo-2-phenylethyl)benzamide. The second step involves the reaction of the intermediate product with phosphorus oxychloride to form 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide. The yield of the final product is around 50%.
科学研究应用
3-cyano-N-(5-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. BTK inhibitors have shown promising results in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to be a potent inhibitor of BTK and has demonstrated efficacy in preclinical models of B cell malignancies.
属性
IUPAC Name |
3-cyano-N-(5-fluoro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTSQDJXVUTKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。